N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative characterized by a pyridine-thiophene hybrid scaffold and a 3-(trifluoromethyl)phenyl acetamide moiety. The compound’s structure combines electron-rich aromatic systems (thiophene and pyridine) with the lipophilic trifluoromethyl group, which may enhance membrane permeability and target binding affinity.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)15-6-1-4-13(10-15)11-17(25)24-12-14-5-2-8-23-18(14)16-7-3-9-26-16/h1-10H,11-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVTDBLAKXYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anti-tubercular agent and its effects on various cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as anti-tubercular agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The presence of the trifluoromethyl group may enhance lipophilicity, allowing the compound to disrupt bacterial cell membranes.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anti-Tubercular Activity :
- Cytotoxicity Assessment :
Data Tables
| Compound Name | IC50 (μM) | Target Organism | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis | Non-toxic |
| Compound B | 2.18 | Mycobacterium tuberculosis | Non-toxic |
| Compound C | 0.75 | Escherichia coli | Toxic |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophenyl and pyridyl compounds can selectively induce apoptosis in human cancer cells while sparing normal cells. The mechanism often involves the inhibition of critical pathways involved in cell proliferation and survival, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for similar compounds indicate potential use in treating bacterial infections .
Enzyme Inhibition
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide may act as an inhibitor of various enzymes, including those involved in neurodegenerative diseases. For example, similar compounds have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
Recent studies have highlighted the potential of thiophenyl-pyridyl derivatives as pesticides. Compounds structurally related to this compound have been synthesized and evaluated for their effectiveness against agricultural pests. The biological evaluation suggests that these compounds could disrupt vital physiological processes in pests, leading to their death or reduced fertility .
Material Science
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research indicates that such incorporation can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Thiophen-Pyridyl Moiety: This step often employs coupling reactions between thiophene derivatives and pyridine precursors.
- Acetamide Formation: The acetamide group is introduced via acylation reactions, which can be optimized to yield high purity products.
- Characterization Techniques: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity .
Chemical Reactions Analysis
Key Structural Features
The structure of this compound can be broken down into several key components:
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Thiophene Ring : Contributes to the compound's electronic properties and potential reactivity.
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Pyridine Moiety : Provides basicity and can participate in coordination with metal ions or other electrophiles.
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Trifluoromethyl Group : Enhances lipophilicity and biological activity, often increasing the potency of the compound in various applications.
Reactivity Profiles
The compound exhibits several potential chemical reactions due to its functional groups:
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Nucleophilic Substitution : The presence of electrophilic sites allows for nucleophilic attack by various nucleophiles, potentially leading to the formation of new derivatives.
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Hydrolysis : The acetamide bond can undergo hydrolysis under acidic or basic conditions, releasing acetic acid and forming the corresponding amine.
Potential Modifications
Chemical modifications can enhance biological activity or alter physical properties. Examples include:
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Substituent Variation : Changing substituents on the thiophene or phenyl rings can lead to different pharmacological profiles.
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Formation of Derivatives : Compounds derived from this structure have been investigated for insecticidal activities, showcasing its potential in agrochemical applications .
Spectroscopic Analysis
The synthesized compound is typically characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts corresponding to different hydrogen environments.
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Infrared (IR) Spectroscopy : Helps identify functional groups based on characteristic absorption bands.
Data Table of Characterization Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts indicate successful synthesis |
| IR | Functional group identification | Characteristic peaks for amide and aromatic groups |
| Mass Spectrometry | Molecular weight determination | Confirmed molecular weight aligns with theoretical predictions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene and Pyridine Moieties
Compound A: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Structure: Features dual thiophene rings (one cyano-substituted) linked via an acetamide bridge.
- Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile.
Compound B : 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structure : Contains a triazole-pyridine core and a 3-(trifluoromethyl)phenyl acetamide group.
- Molecular Weight : 403.5 g/mol.
- Key Similarity : Shares the trifluoromethylphenyl acetamide motif, which is critical for enhancing metabolic stability and binding to hydrophobic enzyme pockets. The triazole ring may confer additional hydrogen-bonding capacity compared to the thiophene-pyridine system in the target compound .
Functional Group Variations
Trifluoromethylphenyl Acetamides ():
- Examples : (E/Z)-N-[1-[(6-chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide.
- Key Feature : The trifluoromethyl group increases electronegativity and lipophilicity, improving pharmacokinetic properties. These compounds are often explored as agrochemicals or kinase inhibitors. The target compound’s pyridine-thiophene scaffold may offer distinct steric and electronic profiles compared to pyridine-only derivatives .
N-Substituted 2-Arylacetamides ():
- Examples : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- Structure-Activity Relationship (SAR) : The 2-aryl group (e.g., dichlorophenyl) enhances rigidity and target affinity. The thiazole ring facilitates hydrogen bonding. In contrast, the target compound’s thiophene-pyridine system may provide a larger aromatic surface for π-π interactions but fewer hydrogen-bonding sites .
Data Table: Structural and Physicochemical Comparison
Q & A
Basic: What synthetic strategies are recommended for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
A multi-step synthesis is typically employed, involving:
Substitution Reactions : Alkaline-mediated coupling of thiophene and pyridine derivatives (e.g., using 2-pyridinemethanol analogs) to form the (2-(thiophen-2-yl)pyridin-3-yl)methyl scaffold .
N-Acylation : Reacting the intermediate with 2-(3-(trifluoromethyl)phenyl)acetic acid using activating agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF). This step parallels N-acylation methods used for structurally related acetamides .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Optimize yields by controlling temperature (0–25°C) and reaction time (12–24 hours) .
Advanced: How can density functional theory (DFT) and Fukui function analysis elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to compute molecular orbitals, electrostatic potential surfaces, and charge distribution. This predicts nucleophilic/electrophilic sites, critical for understanding interactions with biological targets (e.g., enzymes or DNA bases) .
- Fukui Indices : Calculate Fukui functions (ƒ⁺, ƒ⁻) to identify regions prone to electrophilic or nucleophilic attacks. For example, the trifluoromethyl group’s electron-withdrawing effect may enhance reactivity at the acetamide carbonyl .
- Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to resolve discrepancies in predicted vs. observed reactivity .
Basic: What spectroscopic techniques are most effective for structural characterization, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Identify protons on the thiophene (δ 6.8–7.5 ppm) and pyridine (δ 7.0–8.5 ppm) rings. The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.5–8.0 ppm) .
- FT-IR : Confirm the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group .
- X-ray Crystallography : Resolve the spatial arrangement of the thiophene-pyridine and acetamide moieties. Look for hydrogen bonds (e.g., N–H···O) stabilizing the crystal lattice .
Advanced: How can researchers resolve contradictions between crystallographic data and computational conformational predictions?
Methodological Answer:
Torsional Angle Analysis : Compare DFT-optimized geometries with X-ray-derived torsion angles (e.g., dihedral angles between thiophene and pyridine rings). Discrepancies may arise from crystal packing forces absent in gas-phase calculations .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N, π-π stacking) influencing solid-state conformations. This explains deviations from computational models .
Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM) to mimic solution-phase behavior, aligning predictions with NMR data .
Basic: What are common impurities in the synthesis of this compound, and how can they be mitigated chromatographically?
Methodological Answer:
- Impurities : Unreacted starting materials (e.g., 3-(trifluoromethyl)phenylacetic acid) or byproducts from incomplete N-acylation.
- Chromatographic Solutions :
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to minimize side reactions .
Advanced: What in vitro assays are suitable for evaluating biological activity, and how should structure-activity relationships (SAR) be interpreted?
Methodological Answer:
- Antioxidant Assays : ABTS radical scavenging (IC50 values) to assess electron-donating capacity, influenced by the thiophene and trifluoromethyl groups’ electronic effects .
- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria and fungi. Compare MIC values with analogs to determine the impact of substituents (e.g., trifluoromethyl enhances lipophilicity and membrane penetration) .
- SAR Analysis : Correlate substituent variations (e.g., replacing thiophene with furan) with activity trends. Molecular docking can validate hypothesized binding modes .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The CF3 group increases logP, enhancing membrane permeability (measure via shake-flask method).
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in biological systems (assess via liver microsome assays) .
- Solubility : Use Hansen solubility parameters to select solvents (e.g., DMSO for stock solutions) .
Advanced: What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the acetamide nitrogen to enhance bioavailability .
- Caco-2 Permeability Assays : Evaluate intestinal absorption and P-gp efflux. Modify the pyridine-thiophene scaffold to reduce efflux ratios .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding percentages; fluorination often reduces plasma protein interaction .
Basic: What safety precautions are essential when handling this compound during synthesis?
Methodological Answer:
- Toxic Byproducts : Monitor for chlorinated intermediates (e.g., from substitution reactions) using GC-MS. Employ fume hoods and PPE .
- Waste Disposal : Quench reactive reagents (e.g., iron powder in acidic reductions) with ice-cold water before disposal .
Advanced: How can NMR relaxation studies and NOE experiments clarify dynamic conformational behavior?
Methodological Answer:
- T1/T2 Relaxation : Measure spin-lattice/spin-spin relaxation times to assess molecular flexibility. Rigid regions (e.g., pyridine-thiophene core) exhibit longer T1 values .
- NOESY/ROESY : Detect through-space correlations to identify transient conformers in solution. Compare with X-ray data to map dynamic vs. static structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
